3-(2,5-Dichlorobenzenesulfinyl)propanoic acid
Description
3-(2,5-Dichlorobenzenesulfinyl)propanoic acid is a chlorinated aromatic compound featuring a propanoic acid backbone linked to a 2,5-dichlorobenzenesulfinyl group.
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)sulfinylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c10-6-1-2-7(11)8(5-6)15(14)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJIMOKEXOFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid typically involves the reaction of 2,5-dichlorobenzenesulfinyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorobenzenesulfinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2,5-Dichlorobenzenesulfonyl)propanoic acid.
Reduction: 3-(2,5-Dichlorobenzenesulfanyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichlorobenzenesulfinyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Research Implications and Limitations
- Potential for antimicrobial development, given the efficacy of structurally related chlorinated derivatives.
- Synthetic challenges in introducing stable sulfinyl groups without side reactions.
- Need for targeted studies to confirm bioactivity, toxicity, and pharmacokinetics.
Data Tables
Table 1: Antimicrobial Activity of Chlorinated Propanoic Acid Derivatives
Table 2: Structural Comparison of Sulfur-Containing Analogs
| Compound | Sulfur Group | Key Application |
|---|---|---|
| This compound | Sulfinyl (S=O) | Hypothesized antimicrobial |
| 3-(Methylthio)propanoic acid methyl ester | Methylthio (S-CH₃) | Aroma/flavor chemistry |
Biological Activity
3-(2,5-Dichlorobenzenesulfinyl)propanoic acid is a compound with notable biological activity, particularly in the realms of medicinal chemistry and biochemical research. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.
Chemical Structure and Synthesis
This compound features a sulfinyl group attached to a propanoic acid backbone with dichlorobenzene substituents. The synthesis typically involves:
- Oxidation of thioethers to form the sulfinyl group.
- Reactions with propanoic acid derivatives to attach the carboxylic acid functionality.
The biological activity of this compound is largely attributed to its ability to undergo sulfonylation reactions. This mechanism allows it to interact with various nucleophiles such as proteins and enzymes, modifying their function and influencing cellular pathways.
Key Mechanisms:
- Protein Modification : The compound can modify proteins through sulfonylation, affecting protein interactions and stability.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Biological Applications
This compound has been studied for various applications:
- Proteomics Research : It is utilized in studies aimed at understanding protein interactions and post-translational modifications.
- Pharmacological Research : Investigated for potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds synthesized from this structure demonstrated significant inhibition of bacterial growth in vitro .
- Cancer Research : A study highlighted the compound's potential as a therapeutic agent in cancer treatment by targeting specific signaling pathways involved in tumor growth .
- Neuroprotective Effects : Another investigation revealed that this compound could protect neuronal cells from oxidative stress, suggesting its use in treating neurodegenerative diseases .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Class | Sulfonyl-containing carboxylic acid | Other sulfonyl compounds |
| Biological Activity | Antimicrobial, enzyme inhibition | Varies widely among analogs |
| Mechanism of Action | Sulfonylation of proteins | Depends on specific structure |
| Therapeutic Potential | Cancer treatment, neuroprotection | Diverse applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
